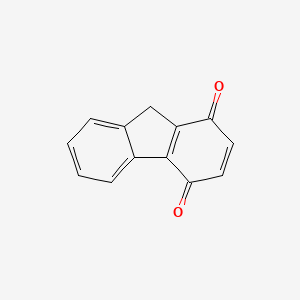
1h-Fluorene-1,4(9h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1h-Fluorene-1,4(9h)-dione is a chemical compound with the molecular formula C13H8O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structure, which includes a diketone functionality at the 1 and 4 positions of the fluorene ring system. The presence of these carbonyl groups imparts distinct chemical properties to the molecule, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
1h-Fluorene-1,4(9h)-dione can be synthesized through several methods. One common approach involves the oxidation of fluorene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:
Fluorene+Oxidizing Agent→this compound
Another method involves the Friedel-Crafts acylation of fluorene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction yields the desired diketone product after subsequent hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes using environmentally friendly oxidants and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
1h-Fluorene-1,4(9h)-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone functionality can yield the corresponding diol.
Substitution: The carbonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, quinones, and other oxidized derivatives.
Reduction: Diols and hydroxy derivatives.
Substitution: Various substituted fluorene derivatives.
科学的研究の応用
1h-Fluorene-1,4(9h)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1h-Fluorene-1,4(9h)-dione is largely dependent on its chemical reactivity. The diketone functionality allows it to participate in various chemical reactions, including nucleophilic addition and substitution. These reactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
類似化合物との比較
1h-Fluorene-1,4(9h)-dione can be compared with other diketone-containing compounds such as:
1,2-Diketones: Compounds like benzil (1,2-diphenylethane-1,2-dione) have similar diketone functionalities but differ in their structural arrangement and reactivity.
1,3-Diketones: Compounds like acetylacetone (2,4-pentanedione) have a different positioning of the carbonyl groups, leading to distinct chemical properties.
Other Fluorene Derivatives: Compounds like 9-fluorenone (fluoren-9-one) have a single ketone functionality and exhibit different reactivity compared to this compound.
The uniqueness of this compound lies in its specific diketone arrangement, which imparts distinct chemical properties and reactivity patterns compared to other similar compounds.
特性
CAS番号 |
42523-54-6 |
|---|---|
分子式 |
C13H8O2 |
分子量 |
196.20 g/mol |
IUPAC名 |
9H-fluorene-1,4-dione |
InChI |
InChI=1S/C13H8O2/c14-11-5-6-12(15)13-9-4-2-1-3-8(9)7-10(11)13/h1-6H,7H2 |
InChIキー |
NYWRUQLZBKRJCW-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=C1C(=O)C=CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















